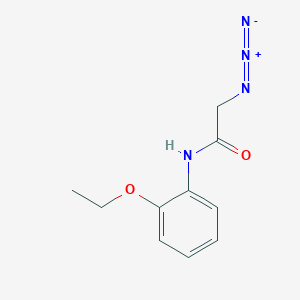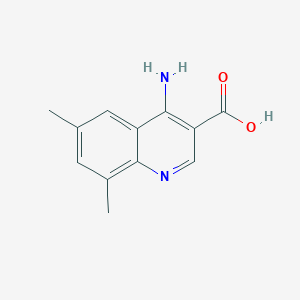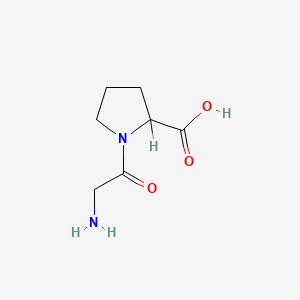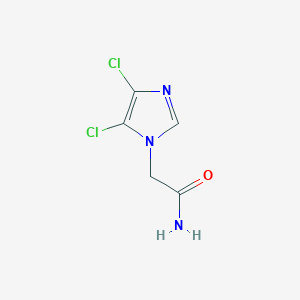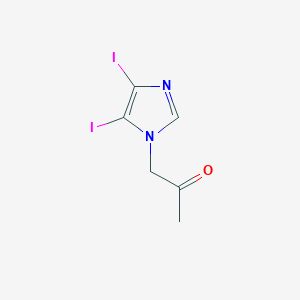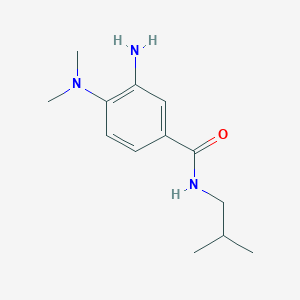
1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride
Overview
Description
The compound "1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with a nitrogen atom. Piperidine derivatives are known for their applications in pharmaceutical chemistry due to their presence in various biologically active compounds. The chloro-benzyl group attached to the piperidine ring suggests potential for interaction with biological targets, and the hydrochloride form indicates that the compound is likely to be used as a salt for increased stability or solubility in pharmaceutical formulations.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves reactions such as Michael addition or substitution reactions. For instance, a novel quinolinone derivative with a piperidine moiety was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, the synthesis of acetylcholinesterase inhibitors involved the use of piperidine derivatives, indicating the versatility of piperidine in medicinal chemistry . The synthesis of such compounds requires careful control of reaction conditions to achieve the desired selectivity and yield.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with the potential for various interactions and conformations. X-ray crystallography is a common technique used to study the crystal structure of these compounds . Density functional theory (DFT) calculations, including conformational analysis, can provide insights into the molecular geometry, electronic structure, and potential interactions within the molecule or with other molecules . These analyses are crucial for understanding the behavior of the compound in biological systems.
Chemical Reactions Analysis
Piperidine derivatives can participate in a range of chemical reactions, which can be used to further modify the compound or to understand its reactivity. For example, the reactivity of the molecule can be explained by local reactivity descriptors, which help identify chemically reactive sites within the molecule . The nature of substitutions on the piperidine ring can influence the chemical reactions it undergoes, as seen in the synthesis of antimicrobial agents where different substitutions led to variations in activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations can predict thermodynamic properties, and spectroscopic methods like NMR can provide information on the chemical environment of atoms within the molecule . The presence of a hydrochloride group in the compound suggests increased water solubility, which is important for pharmaceutical applications. The antimicrobial activity of piperidine derivatives also highlights their potential as bioactive molecules .
Scientific Research Applications
Acetylcholinesterase Inhibition
1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride derivatives have been studied for their anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties led to a substantial increase in activity, and these compounds, particularly 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, were found to be potent inhibitors of AChE. This property makes them potential candidates for the development of antidementia agents (Sugimoto et al., 1990).
Structure-Activity Relationships
Extended research on structure-activity relationships of these compounds, including rigid analogues and derivatives with different groups on the nitrogen atom of the amide moieties, demonstrated enhanced anti-AChE activity. This research contributes to the understanding of chemical modifications that can enhance the therapeutic potential of these compounds (Sugimoto et al., 1992).
Allosteric Modulation of Receptors
Certain derivatives of 1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride have been investigated for their ability to allosterically modulate the cannabinoid CB1 receptor. These compounds can bind to the CB1 receptor and elicit a conformational change, increasing agonist affinity for the orthosteric binding site while acting as insurmountable antagonists of receptor function (Price et al., 2005).
Corrosion Inhibition
Piperidine derivatives, including those related to 1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride, have been theoretically studied as potential green corrosion inhibitors on iron surfaces. The interaction of these compounds with iron and their quantum chemical properties suggest their application in corrosion prevention (Belghiti et al., 2018).
Asymmetric Synthesis
The asymmetric synthesis of related piperidine compounds has potential industrial applications, particularly in the development of protein kinase inhibitors. These syntheses provide key intermediates for further pharmaceutical development (Hao et al., 2011).
Antimicrobial Activities
Certain piperidine derivatives, including those structurally related to 1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride, have been synthesized and screened for antimicrobial activities. These studies highlight the potential of such compounds in treating microbial infections (Ovonramwen et al., 2019).
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets at the molecular level. Benzylic compounds are known to undergo various reactions, including free radical reactions and nucleophilic substitutions . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
For example, they can undergo oxidation and reduction reactions at the benzylic position . These reactions can affect various biochemical pathways and have downstream effects on cellular processes .
Result of Action
For example, the oxidation of alkyl side-chains can lead to the formation of new compounds, potentially affecting cellular function .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15;/h1-2,4,6,11H,3,5,7-9,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUVDSDETBBAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride | |
CAS RN |
1261233-85-5 | |
| Record name | 3-Piperidinamine, 1-[(2-chlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 3-[(1E)-2-carboxyethenyl]-](/img/structure/B3032144.png)
![7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3032145.png)

